Hexadecyl hydrogen 2-octadecenylsuccinate
Description
Hexadecyl hydrogen 2-octadecenylsuccinate is a succinic acid derivative featuring a hexadecyl (C₁₆H₃₃) ester group and a 2-octadecenyl (C₁₈H₃₅ with a double bond) substituent. This amphiphilic structure enables surfactant-like behavior, making it valuable in industrial applications such as polymer modification, coatings, and emulsification . Its dual functional groups—a carboxylic acid and an ester—contribute to its versatility in enhancing adhesion, flexibility, and dispersion in formulations.
Properties
CAS No. |
93882-75-8 |
|---|---|
Molecular Formula |
C38H72O4 |
Molecular Weight |
593.0 g/mol |
IUPAC Name |
(E)-2-(2-hexadecoxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C38H72O4/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-36(38(40)41)35-37(39)42-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h29,31,36H,3-28,30,32-35H2,1-2H3,(H,40,41)/b31-29+ |
InChI Key |
MDFLCPYNYGOFPM-OWWNRXNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C/C=C/CCCCCCCCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(CC=CCCCCCCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl hydrogen 2-octadecenylsuccinate can be synthesized through esterification reactions involving hexadecanol and 2-octadecenylsuccinic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the succinate group to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the succinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced succinate derivatives.
Substitution: Various substituted succinate esters.
Scientific Research Applications
Hexadecyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mechanism of Action
The mechanism of action of hexadecyl hydrogen 2-octadecenylsuccinate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Key Observations:
- Hexadecenylsuccinic Anhydride lacks ester groups but features a reactive anhydride ring, enabling rapid crosslinking in polymers .
- 2-[(E)-2-hexadecenyl]succinic acid is the carboxylic acid precursor to ester derivatives like the target compound, offering high solubility in polar solvents .
Functional and Application-Based Comparisons
Research Findings:
- Surfactant Performance : The target compound’s linear alkyl chains outperform branched analogs (e.g., tert-butyl derivatives) in reducing surface tension, as evidenced by studies on similar C₁₆–C₁₈ surfactants .
- Reactivity : Anhydride derivatives (e.g., CAS 32072-96-1) exhibit faster reaction kinetics in polymer curing but require stringent handling due to irritancy risks .
- Thermal Stability : Compounds with bulky substituents (e.g., CAS 93882-63-4) show enhanced thermal resistance (>200°C), making them suitable for high-temperature coatings .
Biological Activity
Hexadecyl hydrogen 2-octadecenylsuccinate is a chemical compound that belongs to the class of succinic acid derivatives. Its unique structure, characterized by a long hydrocarbon chain (hexadecyl) and an alkenyl group derived from 2-octadecenoic acid, endows it with distinctive physical and chemical properties. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound is amphiphilic, possessing both hydrophilic (succinic acid) and hydrophobic (long carbon chains) components. This dual character makes it suitable for various applications in pharmaceuticals, cosmetics, and materials science.
| Property | Description |
|---|---|
| Molecular Formula | C₃₁H₅₈O₄ |
| Molecular Weight | Approximately 486.77 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Functional Groups | Carboxylic acid, alkene |
The biological activity of this compound is primarily attributed to its interaction with biological membranes. It modulates membrane fluidity and permeability, which can enhance the cellular uptake of drugs. This property is particularly beneficial in drug delivery systems where increased bioavailability is desired.
Applications in Drug Delivery
Research indicates that this compound can encapsulate hydrophobic drugs, improving their solubility and stability. This capability enhances targeted delivery to specific tissues or cells, making it a valuable component in pharmaceutical formulations.
Case Studies
- Drug Delivery Systems : A study demonstrated that this compound effectively encapsulated a model hydrophobic drug. The formulation showed improved bioavailability compared to traditional delivery methods, indicating its potential for enhancing therapeutic efficacy.
- Antimicrobial Activity : In vitro tests revealed that this compound exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt microbial membranes contributes to its effectiveness as an antimicrobial agent.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other fatty acid derivatives, which also exhibit biological activities. Below is a comparison table highlighting key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Hexadecyl succinic acid | Fatty acid derivative | Used in surfactants; good emulsifying properties |
| Octadecenyl succinic anhydride | Unsaturated fatty acid derivative | Known for reactivity; used in coatings |
| Dodecyl hydrogen maleate | Fatty acid derivative | Exhibits antimicrobial properties; used in personal care products |
Future Research Directions
Further studies are required to elucidate the specific biological activities associated with this compound. Areas of interest include:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with cell membranes and proteins.
- Toxicological Assessments : Comprehensive evaluations of safety profiles in various applications.
- Formulation Development : Exploring its use in novel drug delivery systems and cosmetic formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
